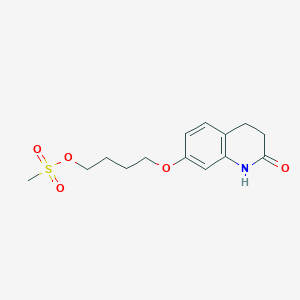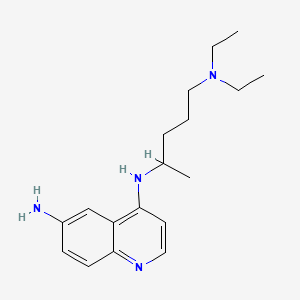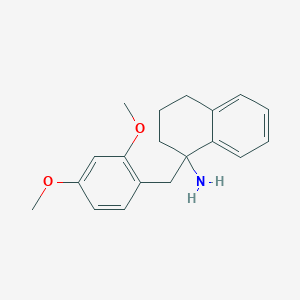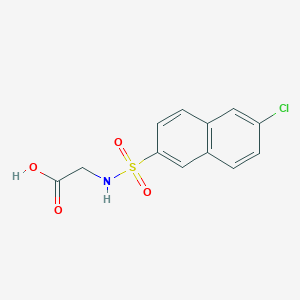![molecular formula C13H9ClO4S B11835127 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)
4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C13H9ClO4S. It is known for its applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by the presence of a chlorosulfonyl group and a carboxylic acid group attached to a biphenyl structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the chlorosulfonation of biphenyl derivatives. One common method includes the reaction of biphenyl with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid may involve continuous flow processes where biphenyl is reacted with chlorosulfonic acid in a reactor. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid and carboxylic acid derivatives.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonic Acid Derivatives: Resulting from hydrolysis.
Sulfonyl Derivatives: Produced via reduction reactions.
Aplicaciones Científicas De Investigación
4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Industrial Chemistry: Acts as a reagent in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar in structure but lacks the biphenyl moiety.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its functional groups and reactivity.
4,4’-Biphenyldisulfonyl chloride: Contains two chlorosulfonyl groups attached to a biphenyl structure.
Uniqueness
4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both a chlorosulfonyl group and a carboxylic acid group on a biphenyl scaffold. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H9ClO4S |
|---|---|
Peso molecular |
296.73 g/mol |
Nombre IUPAC |
3-(4-chlorosulfonylphenyl)benzoic acid |
InChI |
InChI=1S/C13H9ClO4S/c14-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) |
Clave InChI |
SPKKGTHEJMJWEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


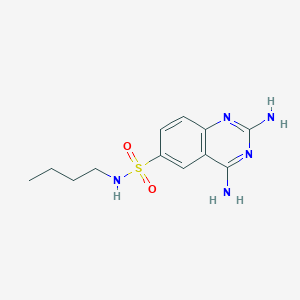
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)

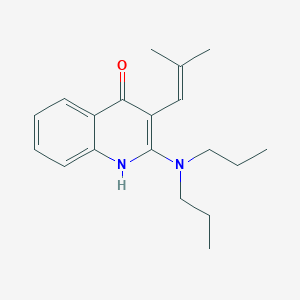

![8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11835071.png)
![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)


